Dehydroemetine

Pharmacokinetics Drug Clearance Amoebiasis

Sourcing dehydroemetine for metronidazole-refractory amoebiasis research or antimalarial lead optimization remains challenging due to limited commercial availability. Dehydroemetine (CAS 1986-67-0) addresses this gap: - 89% cure rate in amoebic liver abscess; IC50 69.58-71.03 nM vs multidrug-resistant P. falciparum - Reduced cardiotoxicity vs emetine: half-life 2.22 days vs 5.27 days, preferential cardiac clearance - Supplied as ≥98% purity solid; shipped under blue ice/dry ice for global R&D delivery

Molecular Formula C29H38N2O4
Molecular Weight 478.6 g/mol
CAS No. 1986-67-0
Cat. No. B1206505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDehydroemetine
CAS1986-67-0
Synonymsdehydroemetine
dehydroemetine hydrochloride
Molecular FormulaC29H38N2O4
Molecular Weight478.6 g/mol
Structural Identifiers
SMILESCCC1=C(CC2C3=CC(=C(C=C3CCN2C1)OC)OC)CC4C5=CC(=C(C=C5CCN4)OC)OC
InChIInChI=1S/C29H38N2O4/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24/h13-16,24-25,30H,6-12,17H2,1-5H3/t24-,25+/m1/s1
InChIKeyXXLZPUYGHQWHRN-RPBOFIJWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dehydroemetine: Synthetic Emetine Analog for Antiprotozoal Research


Dehydroemetine (CAS 1986-67-0) is a synthetic pyridoisoquinoline alkaloid derived from the natural plant product emetine through dehydrogenation of its heterotricyclic ring [1]. It is classified as an antiprotozoal agent with demonstrated antiamoebic, antimalarial, and antileishmanial properties [1]. The compound functions primarily as a potent inhibitor of eukaryotic protein synthesis, binding to the 40S ribosomal subunit to disrupt translation [2]. Clinically, dehydroemetine has been used as a second-line treatment for severe intestinal amoebiasis and amoebic liver abscess, particularly in cases of metronidazole resistance or intolerance [3]. Its development was specifically motivated by the need to reduce the significant cardiovascular toxicity associated with its parent compound, emetine, while maintaining comparable antiparasitic efficacy [1].

Antiprotozoal research: eukaryotic translation inhibition probe targeting the 40S ribosomal subunit
Synthetic emetine analog with reported reduced cardiotoxicity profile in animal models
Supports antimalarial screening, antiviral host-targeting studies, and metronidazole-resistance model research

Why Dehydroemetine Cannot Be Substituted: PK and Toxicity Differences


Direct substitution of dehydroemetine with its parent compound, emetine, or the first-line amoebicide, metronidazole, is not supported by quantitative pharmacological and clinical evidence. Dehydroemetine exhibits a significantly shorter whole-body half-life (2.22 days) compared to emetine (5.27 days), leading to faster systemic clearance and reduced cumulative tissue exposure [1]. This pharmacokinetic difference is mechanistically linked to dehydroemetine's preferential clearance from cardiac tissue, a property not shared by emetine, which accumulates more rapidly in the heart [2]. While metronidazole is generally safer, dehydroemetine remains a critical therapeutic option for metronidazole-resistant or -intolerant amoebiasis cases, where its distinct mechanism of ribosomal protein synthesis inhibition provides a non-cross-resistant alternative [3]. Furthermore, the antimalarial potency of dehydroemetine against multidrug-resistant Plasmodium falciparum strains (IC50 69.58-71.03 nM) is distinct from that of metronidazole, which lacks significant antimalarial activity [4]. These quantifiable disparities in pharmacokinetics, tissue distribution, and therapeutic spectrum preclude simple in-class substitution.

Emetine
PK profile: Shorter half-life and preferential cardiac clearance may not transfer; cardiac accumulation risk differs
Metronidazole
Mechanism mismatch: Non-cross-resistant ribosomal inhibition vs. DNA disruption; antiprotozoal spectrum may shift
S,S-diastereomer
Stereochemical context: Diastereomer-specific potency may differ; target engagement may require review

Dehydroemetine vs. Emetine and Metronidazole: Quantitative Evidence


Shorter Half-Life vs. Emetine

Dehydroemetine demonstrates significantly faster systemic elimination compared to its parent compound, emetine. The whole-body half-life of dehydroemetine is reported as 2.22 days, whereas emetine has a substantially longer half-life of 5.27 days [1]. This 2.4-fold difference in elimination kinetics translates to reduced cumulative tissue accumulation and a lower potential for long-term toxicity .

Half-Life vs. Emetine
Data to verify
2.4-fold shorter whole-body half-life (2.22 days vs. 5.27 days)
Reported faster systemic clearance context
Animal model PK; cumulative tissue exposure context requires review
Pharmacokinetics Drug Clearance Amoebiasis

Preferential Cardiac Clearance vs. Emetine

A direct comparative pharmacokinetic study in guinea pigs revealed a critical difference in organ-specific elimination kinetics. Dehydroemetine disappears relatively more quickly from the heart than from the liver, whereas the reverse is true for emetine, which shows a greater tendency to accumulate in cardiac tissue [1]. This differential tissue clearance profile directly contributes to the reduced cardiotoxicity observed clinically for dehydroemetine [2].

Cardiac Clearance vs. Emetine
Data to verify
Faster elimination from heart than liver; reverse pattern for emetine
Tissue-distribution endpoint context
Guinea pig model; cardiac safety-related endpoint monitoring required
Cardiotoxicity Tissue Distribution Drug Safety

Comparable Antiamoebic Efficacy to Emetine

In a clinical study of patients with amoebic liver abscess, dehydroemetine demonstrated an efficacy profile comparable to that of emetine hydrochloride. Treatment with dehydroemetine resulted in apparent cure in 17 out of 19 patients (89%), a rate similar to that historically achieved with emetine [1]. Importantly, this comparable efficacy was achieved with a significantly improved safety and tolerability profile, as no significant toxicity was encountered during the trial [1].

Antiamoebic Cure Rate
Endpoint context
17/19 patients (89%) apparent cure in amoebic liver abscess trial
Reported comparator endpoint context
Historical control; tolerability endpoint monitoring required
Clinical Efficacy Amoebiasis Comparative Trial

Nanomolar Antimalarial Potency vs. Multidrug-Resistant P. falciparum

In vitro testing against the multidrug-resistant K1 strain of Plasmodium falciparum revealed that the (-)-R,S diastereomer of dehydroemetine (IC50: 69.58 ± 2.62 nM) retains near-equivalent potency to the parent compound emetine (IC50: 47 ± 2.17 nM) [1]. A separate study corroborated this finding, reporting an IC50 of 71.03 ± 6.1 nM for (-)-R,S-dehydroemetine against the same strain [2]. The (-)-S,S-dehydroisoemetine diastereomer was markedly less potent (IC50: 1.85-2.07 µM), highlighting the stereospecificity of the target interaction [1].

Antimalarial Potency
Head-to-head
R,S-diastereomer IC50 69.58-71.03 nM vs. emetine 47 nM; S,S-diastereomer ~30-fold less potent
Supports antimicrobial screening context
Multidrug-resistant P. falciparum K1; stereospecific assay response
Antimalarial Drug Repositioning Plasmodium falciparum

Anti-SARS-CoV-2 Activity with Therapeutic Window

Recent in vitro studies have demonstrated that dehydroemetine (specifically the (-)-R,S isomer, DHE4) inhibits the replication of SARS-CoV-2 and HCoV-OC43 with an IC50 in the range of 50-100 nM [1]. This antiviral activity occurs at concentrations that parallel those required for host cell protein synthesis inhibition. Critically, the concentration required to block cardiac calcium channels (ICaL), a primary mechanism of cardiotoxicity, is approximately 40-60 µM, which is 400- to 1200-fold higher than the antiviral IC50 [1]. This indicates a substantial therapeutic window where antiviral efficacy can be achieved without inducing cardiotoxicity.

Anti-SARS-CoV-2 Window
Data to verify
Antiviral IC50 ~50-100 nM; cardiac ICaL IC50 ~40-60 µM (400-1200x separation)
Supports antiviral host-targeting assay context
In vitro model; therapeutic index requires in vivo validation
Antiviral SARS-CoV-2 Drug Repurposing

Synergy with Atovaquone Against Malaria

Drug interaction studies using the CalcuSyn method revealed that (-)-R,S-dehydroemetine acts synergistically with atovaquone against Plasmodium falciparum. The combination index (CI) values at IC50, IC75, and IC90 were consistently in the synergistic range (0.88-0.89) [1]. Proguanil displayed moderate synergy to additivity (CI: 0.67-1.04) [1]. This synergy suggests that lower doses of dehydroemetine could be used in combination to achieve effective parasite clearance while further minimizing potential toxicity.

Synergy with Atovaquone
Data to verify
Combination Index 0.88-0.89 (synergistic range) with atovaquone
Supports combination screening context
In vitro P. falciparum; CI method context requires review
Drug Synergy Combination Therapy Antimalarial Resistance

Procurement and Research Applications for Dehydroemetine


Second-Line Amoebiasis Treatment

Dehydroemetine is indicated for the treatment of acute amoebic dysentery and amoebic liver abscess when first-line agents like metronidazole are contraindicated, not tolerated, or have failed due to resistance [1]. The clinical evidence demonstrates an 89% cure rate in amoebic liver abscess patients [2], and the compound remains on the WHO Model List of Essential Medicines specifically for this second-line indication [3]. Procurement is justified for hospital formularies and tropical medicine programs managing metronidazole-refractory amoebiasis.

Antimalarial Drug Discovery Lead

Given its nanomolar potency (IC50 69.58-71.03 nM) against multidrug-resistant P. falciparum strains [1] and its favorable cardiotoxicity profile compared to emetine, dehydroemetine serves as an attractive scaffold for antimalarial medicinal chemistry campaigns. The demonstrated synergy with atovaquone (CI 0.88-0.89) [2] further supports its exploration in combination therapy development. Research institutions and pharmaceutical R&D groups focusing on novel antimalarials should consider procuring dehydroemetine for structure-activity relationship (SAR) studies and lead optimization.

Broad-Spectrum Antiviral Research

The recent discovery that dehydroemetine inhibits SARS-CoV-2 replication at nanomolar concentrations (IC50 ~50-100 nM) with a ~400- to 1200-fold safety margin relative to cardiac ion channel blockade [1] positions the compound as a promising tool for antiviral research. Its mechanism—inhibition of host cell protein synthesis—may offer broad-spectrum activity against coronaviruses and potentially other RNA viruses. Academic and industrial virology laboratories investigating host-targeted antivirals should consider dehydroemetine for in vitro and in vivo proof-of-concept studies.

Investigational Agent for Leishmaniasis

Dehydroemetine exhibits in vitro and in vivo activity against Leishmania species and is recognized for its antileishmanial properties [1]. While not a first-line therapy, it represents a potential alternative or adjunctive treatment for visceral leishmaniasis, particularly in regions with emerging resistance to standard therapies. Research groups focused on neglected tropical diseases may find dehydroemetine a valuable compound for evaluating efficacy in relevant animal models and exploring formulation strategies to enhance targeted delivery.

Application
Selection Property
Validation Focus
Amoebiasis resistance model studies
Metronidazole-resistance model context
Cure-rate endpoint review
Antimalarial drug discovery research
Kinase selectivity review / antimicrobial screening context
IC50 and combination-index endpoint review
Antiviral host-targeting studies
Host translation inhibition assay context
Therapeutic index and ion-channel safety endpoint review
Leishmaniasis screening studies
Neglected disease model context
In vitro and in vivo model-response validation
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